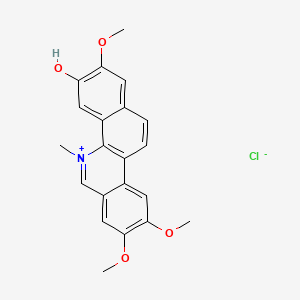
2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo(c)phenanthridin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol is a complex organic compound that belongs to the class of phenanthridine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, characterized by multiple methoxy groups and a phenanthridine core, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Phenanthridine: A parent compound with a simpler structure.
2,8,9-Trimethoxyphenanthridine: A closely related compound with similar methoxy groups.
5-Methylphenanthridine: Another derivative with a methyl group.
Uniqueness
2,8,9-Trimethoxy-5-methyl-5lambda(5)-benzo©phenanthridin-3-ol is unique due to its specific combination of methoxy and methyl groups, which may confer distinct chemical and biological properties compared to other phenanthridine derivatives.
Properties
CAS No. |
56517-35-2 |
|---|---|
Molecular Formula |
C21H20ClNO4 |
Molecular Weight |
385.8 g/mol |
IUPAC Name |
2,8,9-trimethoxy-5-methylbenzo[c]phenanthridin-5-ium-3-ol;chloride |
InChI |
InChI=1S/C21H19NO4.ClH/c1-22-11-13-8-19(25-3)20(26-4)10-15(13)14-6-5-12-7-18(24-2)17(23)9-16(12)21(14)22;/h5-11H,1-4H3;1H |
InChI Key |
WWGXSIQLTYDQBL-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CC2=CC(=C(C=C2C3=C1C4=CC(=C(C=C4C=C3)OC)O)OC)OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















